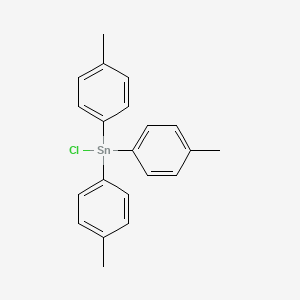

Tri-p-tolylchlorotin

Descripción general

Descripción

Tri-p-tolylchlorotin is an organotin compound with the chemical formula C21H21ClSn. It is known for its applications in organic synthesis, particularly as a catalyst. This compound is characterized by the presence of three p-tolyl groups attached to a central tin atom, along with a chlorine atom.

Métodos De Preparación

Tri-p-tolylchlorotin can be synthesized through various methods. One common approach involves the reaction of tin tetrachloride with tetra-p-tolyltin. The reaction typically takes place under controlled temperature conditions to ensure high yield . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Análisis De Reacciones Químicas

Tri-p-tolylchlorotin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other groups. Common reagents for these reactions include alkyl halides and aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.

Aplicaciones Científicas De Investigación

Tri-p-tolylchlorotin has a wide range of applications in scientific research:

Biology: The compound has been explored for its potential use as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.

Mecanismo De Acción

The mechanism by which tri-p-tolylchlorotin exerts its effects involves its interaction with various molecular targets. In catalytic reactions, the tin atom plays a crucial role in facilitating the reaction by stabilizing transition states and intermediates. The p-tolyl groups provide steric hindrance, which can influence the selectivity and efficiency of the reactions.

Comparación Con Compuestos Similares

Tri-p-tolylchlorotin can be compared with other organotin compounds such as tri-n-butyltin chloride and triphenyltin chloride. While all these compounds share a central tin atom bonded to organic groups and a chlorine atom, this compound is unique due to the presence of p-tolyl groups. These groups impart distinct steric and electronic properties, making this compound particularly effective in certain catalytic applications.

Similar compounds include:

- Tri-n-butyltin chloride

- Triphenyltin chloride

- Tetra-p-tolyltin

Each of these compounds has its own set of applications and properties, but this compound stands out for its specific catalytic capabilities and potential antimicrobial properties.

Actividad Biológica

Tri-p-tolylchlorotin (TPTC) is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of TPTC's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the presence of three para-tolyl groups attached to a tin atom, along with a chlorine atom. Its chemical structure can be represented as:

This compound is primarily used in organic synthesis and catalysis, but its biological implications are increasingly being explored.

Mechanisms of Biological Activity

The biological activity of TPTC is attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

- Antimicrobial Activity : TPTC has demonstrated significant antimicrobial properties against a range of bacteria and fungi. It is believed that the compound disrupts microbial cell membranes, leading to cell lysis and death.

- Anticancer Properties : Research indicates that TPTC may inhibit cancer cell proliferation by inducing apoptosis and interfering with cellular signaling pathways. Specific targets include DNA and various enzymes involved in cancer cell metabolism.

Case Studies and Research Findings

- Antimicrobial Studies :

- A study conducted by researchers at a university evaluated the efficacy of TPTC against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results showed that TPTC exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, indicating potent antimicrobial activity .

- Anticancer Research :

- In vitro studies have shown that TPTC can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

- A recent clinical trial explored the effects of organotin compounds, including TPTC, on solid tumors harboring specific genetic mutations. Preliminary results suggested a reduction in tumor size among participants treated with TPTC .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 2 µg/mL |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| HeLa | 15 | Generation of reactive oxygen species |

Propiedades

IUPAC Name |

chloro-tris(4-methylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXAXLXLVGYRH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186245 | |

| Record name | Stannane, chlorotris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32538-28-6 | |

| Record name | Stannane, chlorotris(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032538286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, chlorotris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.